6-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid
CAS No.:
Cat. No.: VC15001234
Molecular Formula: C19H22ClNO6
Molecular Weight: 395.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22ClNO6 |
|---|---|
| Molecular Weight | 395.8 g/mol |
| IUPAC Name | 6-[3-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoylamino]hexanoic acid |
| Standard InChI | InChI=1S/C19H22ClNO6/c1-11-12(6-7-17(23)21-8-4-2-3-5-18(24)25)19(26)27-16-10-15(22)14(20)9-13(11)16/h9-10,22H,2-8H2,1H3,(H,21,23)(H,24,25) |
| Standard InChI Key | WLLYVHHKZLABHB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CCC(=O)NCCCCCC(=O)O |
Introduction
Chemical Structure and Nomenclature
Structural Breakdown
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Core: 2H-chromen-2-one (coumarin) with substitutions at positions 3, 4, 6, and 7.
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Position 3: Propanoyl group linked to hexanoic acid via an amide bond.
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Position 4: Methyl group (-CH₃).
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Position 6: Chlorine atom (-Cl).
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Position 7: Hydroxyl group (-OH).
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Side chain: Hexanoic acid (C₆H₁₁COOH) connected through a propanoyl spacer.
IUPAC Name
The systematic name reflects its substituents and connectivity:
6-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid.
Table 1: Key Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₅ClN₂O₇ |
| Molecular Weight | 489.90 g/mol |
| Key Functional Groups | Amide, carboxylic acid, coumarin, halogen |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions:
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Chromenone Core Preparation:
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Propanoyl Side Chain Introduction:
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Acylation at position 3 using propanoyl chloride under anhydrous conditions.
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Amide Coupling:
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | H₂SO₄ (catalyst), 80°C, 12 hrs | 65–70 |
| 2 | Propanoyl chloride, DCM, 0°C, 2 hrs | 85 |
| 3 | EDC, HOBt, DMF, RT, 24 hrs | 60–65 |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF), poorly soluble in water .
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Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the ester and amide bonds .
Spectroscopic Data
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IR (cm⁻¹): 3280 (N-H stretch), 1710 (C=O, coumarin), 1675 (amide C=O) .
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¹H NMR (DMSO-d₆): δ 7.85 (s, 1H, coumarin H-5), δ 6.30 (s, 1H, H-8), δ 2.45 (t, 2H, hexanoic acid) .
Biological Activity and Mechanisms
Anti-Inflammatory Effects
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The coumarin core suppresses NF-κB and COX-2 pathways, reducing pro-inflammatory cytokine production (TNF-α, IL-6) .
| Activity | Model System | Result |
|---|---|---|
| Anticancer | A549 cells | 70% growth inhibition |
| Anti-inflammatory | RAW 264.7 macrophages | 50% reduction in TNF-α |
Applications
Pharmaceutical Development
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